molecular formula C26H29F3N3O7P B610921 Sonidegib phosphate CAS No. 1218778-77-8

Sonidegib phosphate

Cat. No.: B610921
CAS No.: 1218778-77-8
M. Wt: 583.5 g/mol
InChI Key: RMTWWCZVPBZSMR-OKZTUQRJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Sonidegib phosphate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Target of Action

Sonidegib phosphate primarily targets a transmembrane protein called Smoothened (SMO) . SMO plays a crucial role in the Hedgehog (Hh) signaling pathway, which is involved in cell differentiation, tissue polarity, and stem cell maintenance .

Mode of Action

This compound acts as an inhibitor of the Hh pathway . It binds to and inhibits SMO, preventing the Hh pathway from functioning . This inhibition disrupts the signal transduction of the Hh pathway, leading to changes in the cellular environment .

Biochemical Pathways

The Hh signaling pathway is highly conserved and includes the ligands (Sonic hedgehog, Desert hedgehog, Indian hedgehog), patched receptors (PTCH1, PTCH2), signal transducer SMO, and Gli transcription factors (Gli1, Gli2, Gli3) . In the absence of Hh ligand binding to the patched receptor, the receptor inhibits the function of SMO . The binding of Hh ligand releases this inhibition, allowing SMO to signal downstream and activate the Gli transcription factors . Gli can bind to the promoter regions of their target genes, regulating their expression .

Pharmacokinetics

Sonidegib is primarily metabolized via oxidation and amide hydrolysis . The enzyme responsible for the majority of metabolism is the cytochrome P450 (CYP) 3A4 enzyme . Around 70% of Sonidegib is eliminated in the feces, while 30% is eliminated in the urine .

Result of Action

The inhibition of the Hh signaling pathway by Sonidegib results in antitumor activity in various animal models . In a transgenic mouse model of islet cell neoplasms, tumor volume was reduced by 95% in mice treated with Sonidegib when compared with untreated mice . This indicates that tumors that depend on the Hh pathway are unable to grow when the pathway is inhibited by Sonidegib .

Action Environment

The efficacy of Sonidegib can be influenced by various environmental factors. For instance, a high-fat meal can increase Sonidegib’s bioavailability fivefold . Additionally, proton pump inhibitor (PPI) coadministration can reduce Sonidegib’s bioavailability by 30% . Therefore, the action, efficacy, and stability of Sonidegib can be significantly affected by the patient’s diet and concomitant medications .

Safety and Hazards

Sonidegib was well tolerated, with common grade 1–2 adverse events (AEs), including muscle spasms, increase in the serum creatine phosphokinase (CPK) levels, dysgeusia, gastrointestinal symptoms, and alopecia, occurring in >10% of patients . ODOMZO can cause embryo-fetal death or severe birth defects when administered to a pregnant woman .

Future Directions

Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other hedgehog inhibitors . It has been investigated as a potential treatment for various cancers including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and medulloblastoma .

Biochemical Analysis

Biochemical Properties

Sonidegib phosphate plays a significant role in biochemical reactions. It interacts with the smoothened protein, a key component of the Hedgehog signaling pathway . The nature of this interaction is inhibitory, with this compound preventing the activation of the pathway .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the Hedgehog signaling pathway, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding to and inhibition of the smoothened protein, thereby preventing the activation of the Hedgehog pathway . This can lead to changes in gene expression and affect the activity of various enzymes and proteins within the cell .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change due to factors such as the stability of the compound and its potential degradation. Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the Hedgehog signaling pathway. It interacts with the smoothened protein, which is a part of this pathway . This interaction can affect metabolic flux or metabolite levels within the cell .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, which can affect its localization or accumulation .

Subcellular Localization

It is known to interact with the smoothened protein, which is located in the cell membrane and is part of the Hedgehog signaling pathway .

Chemical Reactions Analysis

Sonidegib phosphate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Sonidegib phosphate is compared with other hedgehog signaling pathway inhibitors, such as vismodegib. Both compounds are smoothened (SMO) antagonists used for the treatment of basal cell carcinoma. this compound has shown higher tissue penetration, better oral bioavailability, and a higher volume of distribution . Other similar compounds include erismodegib and LDE225 .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Sonidegib phosphate involves the conversion of a precursor compound, N-[(1S,2R)-2-(2,4-difluorophenyl)-1-pyrrolidinyl]-2,6-difluorobenzamide, into the final product by phosphorylation with phosphoric acid.", "Starting Materials": ["N-[(1S,2R)-2-(2,4-difluorophenyl)-1-pyrrolidinyl]-2,6-difluorobenzamide", "Phosphoric acid"], "Reaction": [ "Step 1: Dissolve N-[(1S,2R)-2-(2,4-difluorophenyl)-1-pyrrolidinyl]-2,6-difluorobenzamide in a solvent such as dichloromethane or acetonitrile.", "Step 2: Add a stoichiometric amount of phosphoric acid to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours.", "Step 4: Remove the solvent under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to obtain Sonidegib phosphate as a white solid." ] }

CAS No.

1218778-77-8

Molecular Formula

C26H29F3N3O7P

Molecular Weight

583.5 g/mol

IUPAC Name

N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide;phosphoric acid

InChI

InChI=1S/C26H26F3N3O3.H3O4P/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29;1-5(2,3)4/h4-13,16-17H,14-15H2,1-3H3,(H,31,33);(H3,1,2,3,4)/t16-,17+;

InChI Key

RMTWWCZVPBZSMR-OKZTUQRJSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O

SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F.OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LDE225;  LDE 225;  LDE-225;  NVP-LDE225;  NVP-LDE-225;  NVP LDE225;  Erismodegib;  Sonidegib;  Sonidegib phosphate;  Odomzo.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.